1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE
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Overview
Description
1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE can be approached through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the ether linkage . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Scientific Research Applications
1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Mechanism of Action
The mechanism of action of 1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be used in catalysis and other chemical processes. Additionally, its tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole ring but lacks the ether linkage, making it less versatile in certain applications.
1-Phenyl-5-mercaptotetrazole: Similar in structure but with a thiol group instead of an ether linkage, affecting its reactivity and binding properties.
1-Phenyltetrazoline-5-thione: This compound has a thione group, which alters its chemical behavior compared to the ether-linked tetrazole.
These comparisons highlight the unique features of this compound, particularly its ether linkages and phenyl groups, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-phenyl-5-[2-(1-phenyltetrazol-5-yl)oxyethoxy]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O2/c1-3-7-13(8-4-1)23-15(17-19-21-23)25-11-12-26-16-18-20-22-24(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFVMXCGNLPTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OCCOC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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